(3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isothiazolidine-3-carboxylicacid1,1-dioxide is a chemical compound that belongs to the class of isothiazolidines This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a carboxylic acid group and a dioxide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-Isothiazolidine-3-carboxylicacid1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxide group, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
®-Isothiazolidine-3-carboxylicacid1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-Isothiazolidine-3-carboxylicacid1,1-dioxide include other isothiazolidines and related sulfur-containing heterocycles. Examples include:
- Isothiazolidine-1,1-dioxide
- Thiazolidine-2,4-dione
- Isothiazole derivatives
Uniqueness
®-Isothiazolidine-3-carboxylicacid1,1-dioxide is unique due to its specific structural features, including the presence of both a carboxylic acid group and a dioxide group
Properties
Molecular Formula |
C4H7NO4S |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(3R)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
CKMPIUWDWKULKJ-GSVOUGTGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)N[C@H]1C(=O)O |
Canonical SMILES |
C1CS(=O)(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.